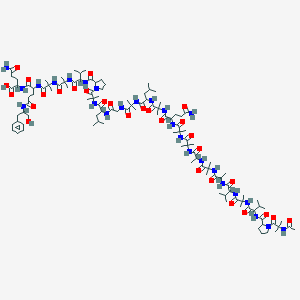
2,3,4,6-Tetrachloropyridine
Overview
Description
2,3,4,6-Tetrachloropyridine is a chlorinated heterocyclic compound with the molecular formula C5HCl4N. It is a derivative of pyridine, where four hydrogen atoms are replaced by chlorine atoms at the 2, 3, 4, and 6 positions. This compound is known for its high reactivity due to the electron-withdrawing nature of the chlorine atoms, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
It’s known that chlorinated pyridines, such as this compound, are highly reactive towards nucleophilic attack due to their electron-deficient nature .
Mode of Action
2,3,4,6-Tetrachloropyridine, like other perhalogenated pyridines, is highly reactive towards nucleophilic attack . This reactivity is due to the electron-deficient nature of the compound, which allows all halogen atoms to potentially be displaced by nucleophiles .
Biochemical Pathways
It’s known that perhalogenated pyridines can be used as building blocks in the synthesis of chemically relevant organic compounds . They have been used in the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as the nature of the nucleophile, reaction conditions, and solvent can have significant influences on the regiochemistry of the reactions of this heteroaromatic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrachloropyridine can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, the chlorination of 2,3,4,5,6-pentachloropyridine can yield this compound under controlled conditions . Another method involves the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process typically includes the chlorination of pyridine or its derivatives, followed by purification steps such as distillation and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetrachloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, nucleophiles can readily attack the carbon atoms bearing chlorine atoms, leading to substitution reactions.
Reduction: The compound can be reduced to form less chlorinated pyridine derivatives under specific conditions.
Oxidation: Oxidative reactions can further modify the pyridine ring, introducing additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: Products include partially or fully dechlorinated pyridine derivatives.
Oxidation: Products include pyridine derivatives with additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
2,3,4,6-Tetrachloropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3,5,6-Tetrachloropyridine: Similar in structure but differs in the position of chlorine atoms.
Pentachloropyridine: Contains an additional chlorine atom, making it even more electron-deficient and reactive.
Trichloropyridine: With one less chlorine atom, it is less reactive but still useful in organic synthesis.
Uniqueness of 2,3,4,6-Tetrachloropyridine: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for the synthesis of a wide range of organic compounds .
Properties
IUPAC Name |
2,3,4,6-tetrachloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4N/c6-2-1-3(7)10-5(9)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFNDUTVMQOPCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065709 | |
| Record name | 2,3,4,6-Tetrachloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14121-36-9 | |
| Record name | 2,3,4,6-Tetrachloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14121-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3,4,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014121369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,3,4,6-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,4,6-Tetrachloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-tetrachloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,6-Tetrachloropyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B433Q7TVW2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,4,6-Tetrachloropyridine synthesized?
A1: this compound can be synthesized by photolyzing pentachloropyridine. This reaction has been observed to be effective in solvents like cyclohexane, diethyl ether, dioxane, and benzene. [, ] Interestingly, the solvent used can influence the final product. While irradiation in the first three solvents yields this compound, using benzene as a solvent results in the formation of tetrachloro-3-phenylpyridine. []
Q2: What are the potential applications of this compound in synthetic chemistry?
A2: this compound serves as a valuable substrate for nucleophilic substitution reactions. [] This property makes it a useful building block for synthesizing a variety of other chlorinated pyridine derivatives, which could potentially have applications in different fields like pharmaceuticals or materials science. Further research is needed to explore these potential applications in detail.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium](/img/structure/B80263.png)






![(3S,3aR,9bS)-8-hydroxy-3,6,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B80278.png)





